4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15299559
Molecular Formula: C26H31N3O5
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N3O5 |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C26H31N3O5/c1-4-13-34-20-10-8-17(15-21(20)33-5-2)25-22-23(18-14-16(3)7-9-19(18)31)27-28-24(22)26(32)29(25)11-6-12-30/h7-10,14-15,25,30-31H,4-6,11-13H2,1-3H3,(H,27,28) |
| Standard InChI Key | SANHGKVKYQCWNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, a bicyclic system combining pyrrole and pyrazole rings. Substituents at positions 3, 4, and 5 include:
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A 3-ethoxy-4-propoxyphenyl group at position 4
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A 2-hydroxy-5-methylphenyl group at position 3
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A 3-hydroxypropyl chain at position 5
This arrangement creates a stereochemically rich environment with hydrogen-bonding capabilities from hydroxyl groups and lipophilic regions from alkyl/aryl moieties.
IUPAC Nomenclature and Formula
The systematic IUPAC name, 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, reflects its substitution pattern (Table 1). The molecular formula is C₂₆H₃₁N₃O₅, with a molar mass of 465.5 g/mol.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₁N₃O₅ |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O)OCC |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves sequential condensation and cyclization steps:
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Hydrazine Derivative Preparation: Reacting substituted phenylhydrazines with β-keto esters yields pyrazole precursors.
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Bicyclic Core Formation: Acid-catalyzed cyclization of intermediates generates the pyrrolopyrazole framework.
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Functionalization: Alkoxy and hydroxypropyl groups are introduced via nucleophilic substitution or Mitsunobu reactions.
Key challenges include regioselectivity control during cyclization and minimizing side reactions from the multiple hydroxyl groups.
Reactivity Profile
The compound undergoes characteristic reactions of its functional groups:
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Hydroxyl Groups: Participate in hydrogen bonding and esterification.
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Pyrazole Nitrogen: Acts as a weak base (pKa ≈ 4–6) and coordinates metal ions.
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Ether Linkages: Resistant to hydrolysis under physiological conditions but cleavable via strong acids.
Physicochemical Properties
Predicted Properties
While experimental data (e.g., melting point, solubility) remain unpublished, computational models estimate:
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LogP: ~2.8 (moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 3/6
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Polar Surface Area: 110 Ų
These values suggest moderate membrane permeability but limited blood-brain barrier penetration.
Spectroscopic Characteristics
The 3-hydroxypropyl and 2-hydroxyphenyl groups produce distinct IR absorptions:
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O-H stretch: 3200–3500 cm⁻¹
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C=O (pyrazolone): 1680–1720 cm⁻¹
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Aromatic C-H: 3000–3100 cm⁻¹
NMR spectra would show complex splitting patterns due to diastereotopic protons in the bicyclic system.
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Table 2: Analog Comparison
The 3-hydroxypropyl group in the target compound improves solubility relative to methyl or ethyl analogs, while the ethoxy/propoxy combination optimizes hydrophobic interactions.
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